molecular formula C22H26N2O4 B2689045 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one CAS No. 898440-10-3

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Cat. No. B2689045
CAS RN: 898440-10-3
M. Wt: 382.46
InChI Key: ZCONXRPYCZDBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. AZD-8055 has shown promise as a therapeutic agent for these and other diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Chemical Synthesis and Rearrangement

  • The synthesis and unusual base-catalyzed rearrangement of compounds leading to azepino[1,2-a] indol-6-ones demonstrate the intricate chemical reactions that can be utilized to modify the core structure of related compounds. Such processes highlight the versatility in the synthesis of complex molecular structures involving pyran and indole derivatives (Gelmi, Vago, & Pocar, 1993).

Photoluminescent Properties

  • A study on the rhodium-catalyzed reaction between 3-diazoindolin-2-imines and 2H-azirines leading to 5H-pyrazino[2,3-b]indoles reveals the potential for creating compounds with strong photoluminescence, which could have applications in materials science and optical technologies (Ding, Wang, Bai, Lu, & Wang, 2017).

Advanced Material Synthesis

  • The development of novel synthetic pathways for pyrazole-fused azepino[5,4,3-cd]indoles underlines the continuous effort in the chemical synthesis community to explore new compound classes that might have unique chemical or physical properties for advanced material applications (Safieh, El-Abadelah, Zarga, Sabri, Voelter, & Mössmer, 2001).

Mechanism of Action

    Target of action

    The compound “5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one” contains an indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors , which could be potential targets of this compound.

    Mode of action

    Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific mode of action of “5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one” would depend on its specific target(s).

properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c25-20-13-18(14-24-12-9-17-7-3-4-8-19(17)24)27-15-21(20)28-16-22(26)23-10-5-1-2-6-11-23/h3-4,7-8,13,15H,1-2,5-6,9-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCONXRPYCZDBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

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